

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles

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Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337

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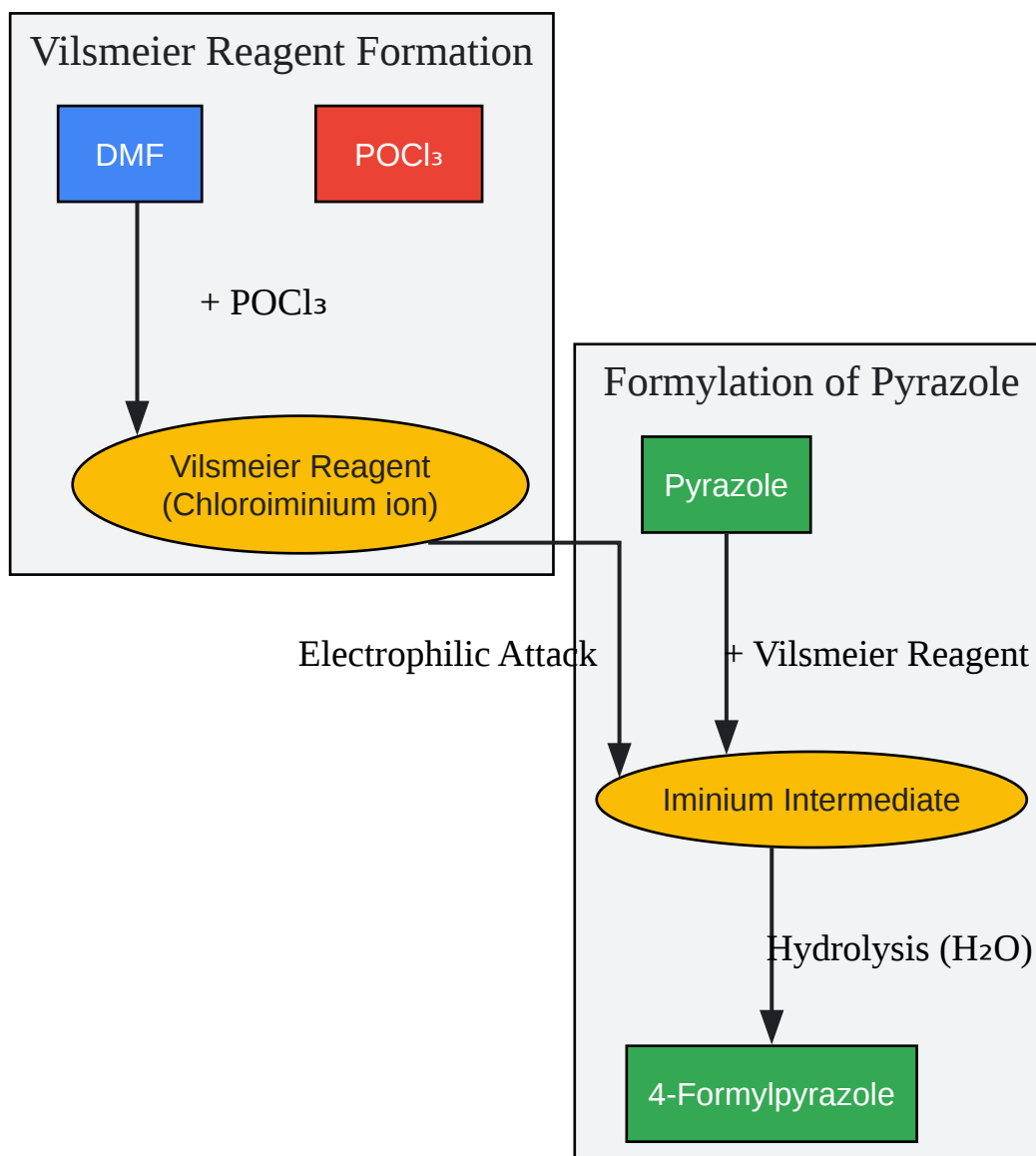
For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and are of significant interest in drug discovery and development.^[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization via formylation opens avenues for creating novel therapeutic agents.^{[2][3]}

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).^{[4][5]} In the second stage, the electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired formylated pyrazole.^{[5][6]}

Vilsmeier-Haack Reaction Mechanism for Pyrazoles



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Caption: Reaction mechanism of Vilsmeier-Haack formylation.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrazoles

This protocol provides a general procedure for the formylation of a substituted pyrazole. Reagent quantities and reaction conditions may need to be optimized for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4-6 equivalents).
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl_3 , 1.5-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

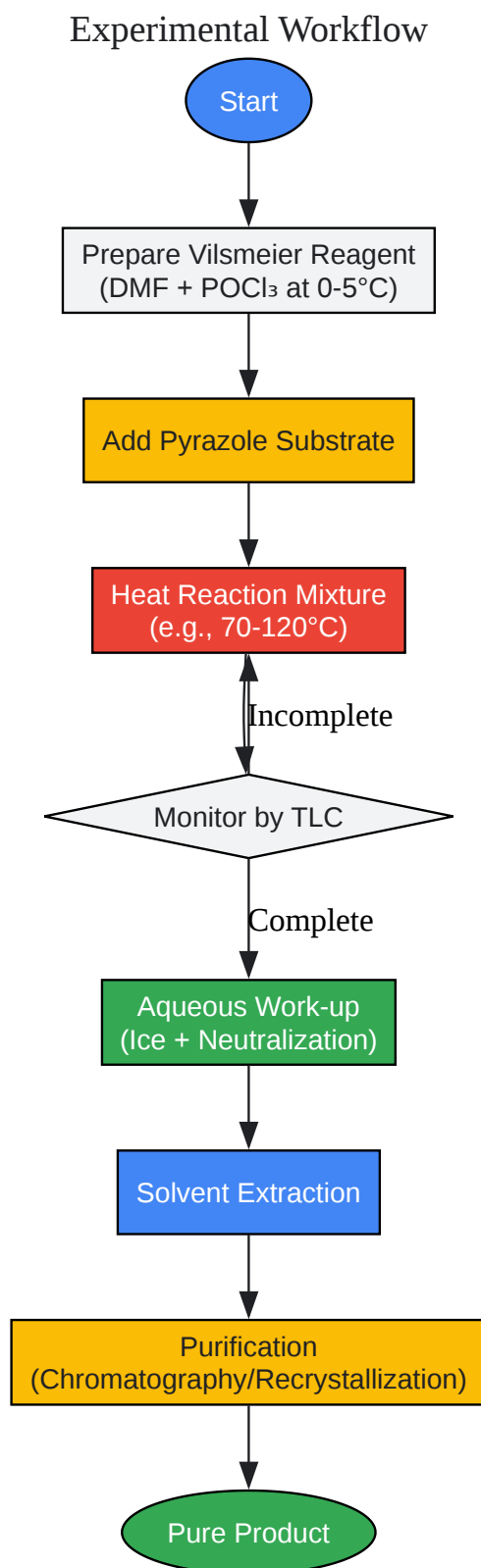
2. Formylation Reaction:

- Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like 1,2-dichloroethane.
- Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 70 °C and 120 °C).^{[7][8]}
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-20 hours).^[9]

3. Work-up and Purification:

- Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure formylated pyrazole.



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Caption: A typical experimental workflow for the reaction.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation of pyrazoles is dependent on the nature of the substituents on the pyrazole ring, the ratio of reagents, and the reaction conditions. The following table summarizes the reaction conditions and yields for the formylation of various pyrazole derivatives as reported in the literature.

Pyrazole Substrate	Molar Ratio (Substrate: DMF:POCl ₃)	Temperature (°C)	Time (h)	Yield (%)	Reference
1,3-Dimethyl-5-pyrazolone	1:9.4:2.25	90	1	70	[10]
1-Methyl-3-propyl-5-chloro-1H-pyrazole	1:5:2	120	2	55	[8] [11]
1-Phenyl-3-propyl-5-chloro-1H-pyrazole	1:6:4	120	10	52	[11]
1-(4-Methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole	1:6:6	70	24	48	N/A
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine	N/A	55	6	Excellent	[7]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone	N/A	70	5-6	Good	[7]
1,3-Disubstituted-5-chloro-1H-pyrazoles	N/A	120	2	Good	[7]

Note: "N/A" indicates that the specific molar ratio was not provided in the cited abstract.

"Excellent" and "Good" are qualitative descriptions of yield from the source.

Applications in Drug Development

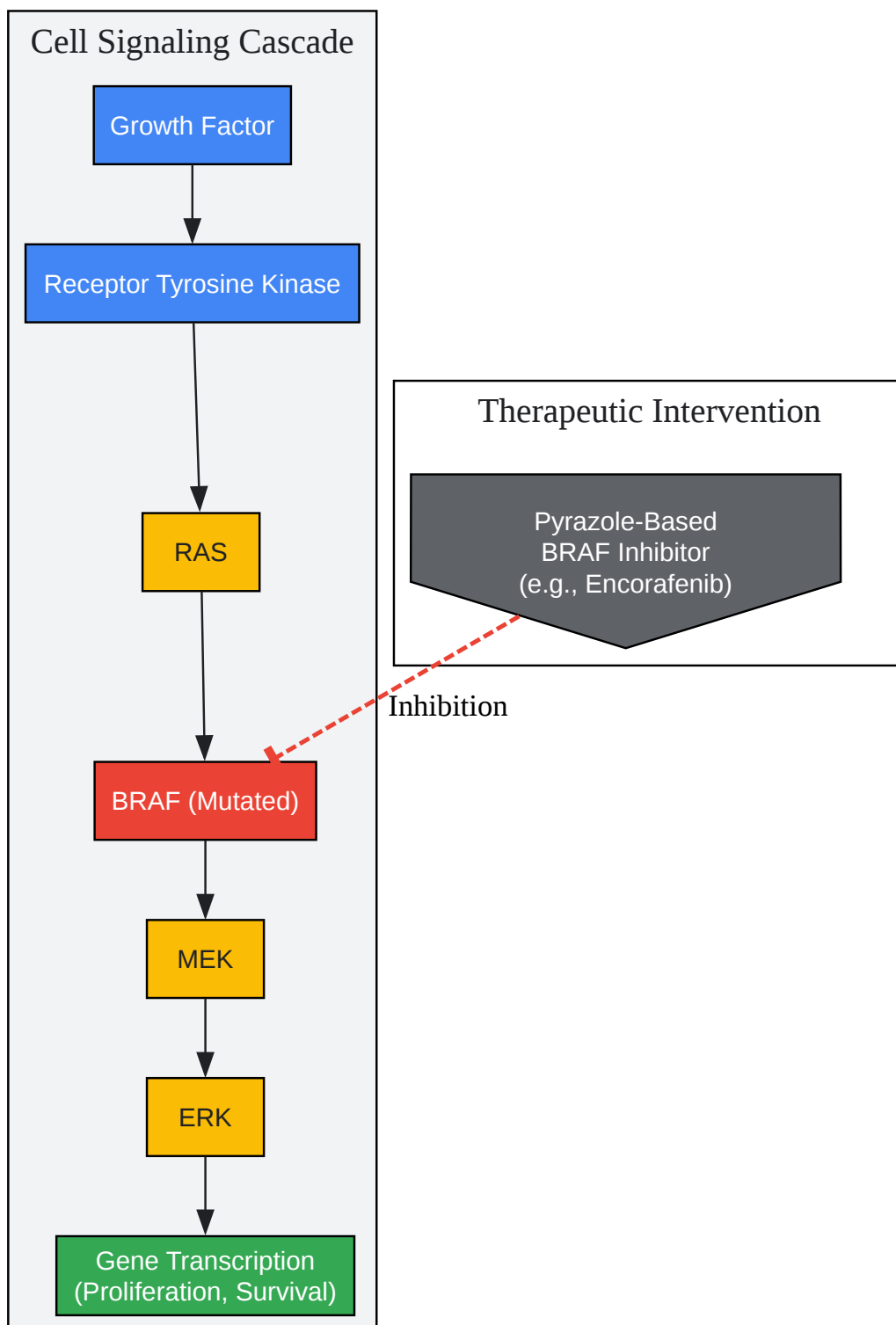
Formylated pyrazoles are key building blocks in medicinal chemistry. The formyl group can be readily transformed into other functionalities, allowing for the synthesis of diverse libraries of compounds for biological screening.^[12] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[1][13][14]}

A prominent example is the role of pyrazole derivatives as kinase inhibitors. For instance, Encorafenib, an FDA-approved drug for melanoma, features a pyrazole core and functions as a BRAF inhibitor, targeting the MAP kinase/ERK signaling pathway.^[2] This pathway is often dysregulated in various cancers, making it a critical target for therapeutic intervention.

MAPK/ERK Signaling Pathway and BRAF Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in proteins within this pathway, such as BRAF, can lead to uncontrolled cell growth and cancer. Pyrazole-based BRAF inhibitors can block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.

MAPK/ERK Pathway Inhibition by a Pyrazole-Based Drug

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Caption: Inhibition of the MAPK/ERK pathway by a pyrazole drug.

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